2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
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Overview
Description
“2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone” typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethanone Group: The chlorinated indole is reacted with an appropriate ethanone derivative under basic conditions.
Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with 4-(methylsulfonyl)piperazine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of complex molecules.
Biology
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
- Investigated as a potential drug candidate for various diseases.
- Used in the development of pharmaceuticals targeting specific biological pathways.
Industry
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of “2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
- 2-(5-fluoro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
Uniqueness
- The presence of the chloro group in “2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone” may confer unique biological activities compared to its bromo and fluoro analogs.
- The specific arrangement of functional groups can lead to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C15H18ClN3O3S |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(5-chloroindol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H18ClN3O3S/c1-23(21,22)19-8-6-17(7-9-19)15(20)11-18-5-4-12-10-13(16)2-3-14(12)18/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
BQCLYXYUHKDMIK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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